5-Bromo-4-chloropyridin-3-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like 5-Bromo-4-chloropyridin-3-ol can be analyzed using various techniques. These include spectroscopy, crystallography, and electron diffraction . The exact structure of this compound is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 5-Bromo-4-chloropyridin-3-ol can be analyzed using various techniques. These include measurements of hardness, topography, and hydrophilicity . The exact properties of this compound are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Catalysis
5-Bromo-4-chloropyridin-3-ol serves as a key intermediate in the synthesis of complex molecules. For instance, it is used in selective amination reactions catalyzed by palladium complexes to produce aminated pyridines with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003). Such reactions are pivotal for developing pharmaceuticals and agrochemicals. Additionally, it is involved in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives, demonstrating its versatility in forming carbon-carbon bonds and its potential in creating materials with novel electronic and optical properties (Nazeer et al., 2020).
Material Science
In material science, 5-Bromo-4-chloropyridin-3-ol is utilized in the development of compounds with specific electronic and non-linear optical (NLO) properties. For example, its derivatives are investigated for their reactivity, electronic characteristics, and potential applications in non-linear optics, highlighting its role in designing new materials with desirable optical and electronic functionalities (Usman Nazeer et al., 2020).
Analytical and Biochemical Research
In analytical chemistry, 5-Bromo-4-chloropyridin-3-ol derivatives are studied for their potential in spectroscopic and density functional theory (DFT) studies. These studies aim to understand the molecular structure, vibrational spectra, and theoretical insights into molecular interactions and properties. Such research provides a foundational understanding of the compound's behavior at the molecular level, which is crucial for its applications in various scientific fields (Vural & Kara, 2017).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-chloropyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQOYBNJJLOFSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855921 |
Source
|
Record name | 5-Bromo-4-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloropyridin-3-ol | |
CAS RN |
1256813-87-2 |
Source
|
Record name | 5-Bromo-4-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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